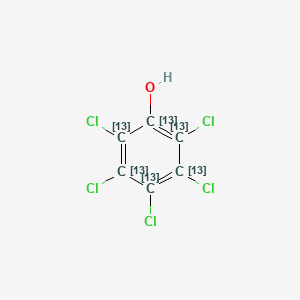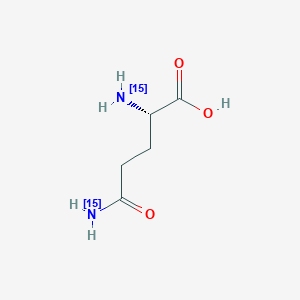
L-Glutamine-15N2
Descripción general
Descripción
Synthesis Analysis
The synthesis of L-Glutamine-15N2 involves a two-step process. Initially, 2-Oxapentanedioic acid reacts with hydrazine sulfate-15N2 to yield 6-carboxy-(2H)-pyridazin-3-one-1,2-15N2. This compound is then reduced with hydrogen over a 10% Pd/C catalyst to produce L-Glutamine-2,5-15N2 .Molecular Structure Analysis
The molecular formula of L-Glutamine-15N2 is C5H10N2O3 . The InChI representation is InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i6+1,7+1 . The Canonical SMILES representation is C(CC(=O)N)C(C(=O)O)N .Chemical Reactions Analysis
L-Glutamine-15N2 plays a crucial role in many metabolic pathways. It is used as a substrate for the synthesis of DNA, ATP, proteins, and lipids, driving critical processes in vascular cells, including proliferation, migration, apoptosis, senescence, and extracellular matrix deposition .Physical And Chemical Properties Analysis
The molecular weight of L-Glutamine-15N2 is 148.13 g/mol . The exact mass and monoisotopic mass are 148.06321197 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 106 Ų .Aplicaciones Científicas De Investigación
Brain Interstitial Fluid and Neurotransmitter Precursors
- Research Context: L-Glutamine (Gln) is vital in the brain as it's a precursor for central nervous system excitatory and inhibitory neurotransmitters. Researchers have investigated its role in controlling concentrations in the brain's interstitial fluid.
- Key Findings: Studies using 15N2-labeled Gln have shown that brain interstitial fluid levels of amino acids, including Gln, are significantly lower than in cerebrospinal fluid. These findings indicate a specific homeostatic regulation of amino acids in these fluids, highlighting the blood-brain barrier's role in controlling interstitial fluid amino acid levels (Dolgodilina et al., 2016).
Placental Glutamine Synthesis and Fetal Growth
- Research Context: The placenta's role in synthesizing glutamine, an important nutrient for fetal growth, has been explored using isotopic studies.
- Key Findings: Research on the isolated perfused human placenta has demonstrated that glutamine synthesized from glutamate is predominantly released into the maternal circulation, suggesting a complex metabolic compartmentalization within the placenta and its significant role in fetal nutrition (Day et al., 2013).
Nitrogen Metabolism in Cultured Cells
- Research Context: Understanding nitrogen metabolism in cells is crucial, and 15N labeling techniques have been instrumental in these studies.
- Key Findings: 15N-labeled glutamine studies have shown label redistribution among extracellular metabolites in mammalian cell cultures, providing insights into metabolic pathways involving glutamine in cells like HeLa and CHO cell lines (Street et al., 1993).
PET Radiotracer Synthesis for Cancer Studies
- Research Context: The synthesis of [11C]L-glutamine PET radiotracers is critical for studying cancer metabolism.
- Key Findings: Automated and reproducible synthesis of [11C]L-glutamine has been developed, offering insights into the metabolic pathways of aggressive cancers like triple-negative breast cancer (Padakanti et al., 2019).
Metabolic Role in Preterm Infants
- Research Context: The role of glutamine in preterm infants' metabolism, particularly its splanchnic first-pass metabolism, is a significant area of research.
- Key Findings: A study using dual tracer techniques revealed that a substantial portion of dietary glutamine is used by the splanchnic tissues in preterm infants, indicating its importance as a fuel source (Schoor et al., 2010).
Mecanismo De Acción
Target of Action
L-Glutamine-15N2 is the 15N-labeled version of L-Glutamine , a non-essential amino acid present abundantly throughout the body . It plays a crucial role in many metabolic processes . The primary targets of L-Glutamine are the cells that utilize it as a source of carbons for oxidation .
Mode of Action
L-Glutamine provides a source of carbons for oxidation in some cells . It is involved in the synthesis of other amino acids, nucleotides, and macromolecules, and it plays a role in redox homeostasis and energy production .
Biochemical Pathways
L-Glutamine participates in various metabolic pathways. It is synthesized from glutamic acid and ammonia . It is the principal carrier of nitrogen in the body and an important energy source for many cells . It also plays a role in the synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules .
Pharmacokinetics
The pharmacokinetics of L-Glutamine-15N2 is yet to be fully understood. A study on l-glutamine (not specifically l-glutamine-15n2) in patients with sickle cell disease showed that l-glutamine had rapid absorption and elimination, and there was no significant change in the baseline (pre-dose) l-glutamine concentration throughout the study, indicating no drug accumulation . The pharmacokinetics was best described by a one-compartment model with first-order kinetics . The dose-normalized peak concentration decreased with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-Glutamine .
Result of Action
The result of L-Glutamine-15N2 action is the provision of a source of carbons for oxidation in some cells . This plays a crucial role in various metabolic processes, including the synthesis of other amino acids, nucleotides, and macromolecules .
Propiedades
IUPAC Name |
(2S)-2,5-bis(15N)(azanyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-QLUYOLLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[15NH2])[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583882 | |
| Record name | L-(~15~N_2_)Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamine-15N2 | |
CAS RN |
204451-48-9 | |
| Record name | L-(~15~N_2_)Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



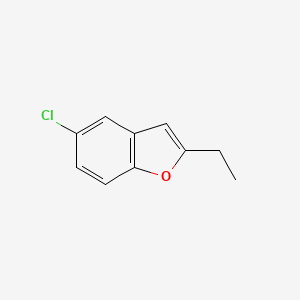
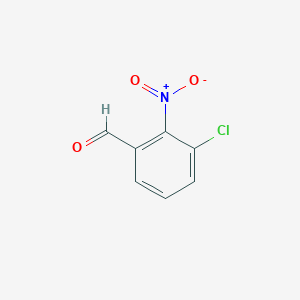

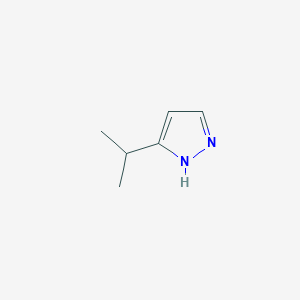
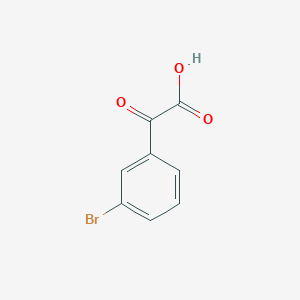
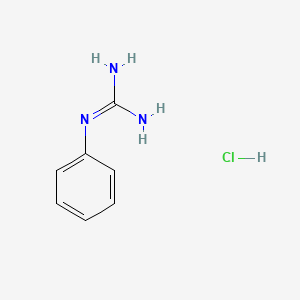
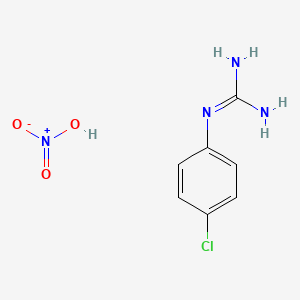

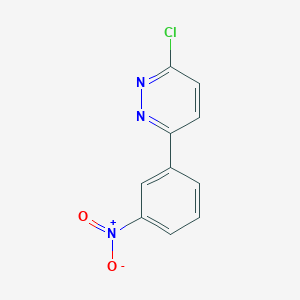

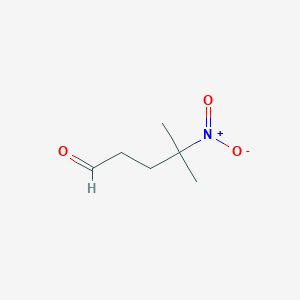

![1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1357135.png)
